molecular formula C11H13NO4 B3146752 (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid CAS No. 60729-80-8

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid

Cat. No. B3146752
CAS RN: 60729-80-8
M. Wt: 223.22 g/mol
InChI Key: RBYBUHMCHHFGHS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino acids, such as “(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid”, are fundamental building blocks of life, playing key roles in the structure and function of cells . They consist of a central carbon atom attached to a hydrogen, an acidic carboxyl group (−COOH), an amino group (−NH2) and an organic side chain (also called an R group). The side chain is unique in each of the 20 amino acids .


Synthesis Analysis

The synthesis of amino acids often involves the alkylation of benzophenone imines of glycine alkyl esters, often under biphasic, basic conditions using a phase transfer catalyst or mediator .


Molecular Structure Analysis

The molecular structure of amino acids can be analyzed using various physical and chemical parameters for a given protein sequence . These parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .


Chemical Reactions Analysis

Amino acids participate in various chemical reactions. For instance, they can undergo selective bond-forming reactions for bioconjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can be analyzed based on multidimensional scaling of a large number of physical–chemical properties .

Scientific Research Applications

Bioregulatory Activity of Phenylcarbonic Acids

Phenylcarbonic acids (PCAs), which share some structural similarities with "(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid," are known for their bioregulatory activities. They can affect both bacteria and eukaryotic cells. Research has indicated that PCAs, including phenylacetic acid (PAA) and related compounds, have diagnostic and pathogenetic value, bacteriostatic and bacteriocidal properties, and are involved in the biosynthesis by clinically significant bacterial species. Their role in microbial resistance, metabolism by prokaryotes, and their membrane transport and excretion pathways in humans have been studied, suggesting potential development of new therapeutic strategies based on the regulation of aromatic microbial metabolites in the human body (Beloborodova, Osipov, & Bedova, 2013).

Microbial Metabolism and Biodegradation

The biodegradation of aromatic compounds by Escherichia coli has been extensively reviewed, including the catabolism of aromatic acids such as phenylacetic acid. This work highlights E. coli's capabilities to use aromatic compounds as sole carbon and energy sources, providing insight into the biochemical, genetic, evolutionary, and ecological aspects of the catabolism of aromatic compounds. It also discusses strategies to metabolically engineer E. coli for biodegradation and biotransformation of aromatics, which could be relevant for the utilization of "this compound" in environmental or industrial applications (Díaz, Ferrández, Prieto, & García, 2001).

Therapeutic and Diagnostic Implications

Studies on phenylacetic acid and related compounds have shown that they may have therapeutic and diagnostic implications. For example, phenylethylamine modulation of affect and its metabolite, phenylacetic acid, have been investigated for their roles in elevating mood and potentially improving outcomes in depressed patients. This suggests a biochemical pathway that could be relevant for the study or application of "this compound" in therapeutic contexts (Sabelli & Javaid, 1995).

Mechanism of Action

The mechanism of action of amino acids often involves their absorption process, where the keto- and hydroxy-analogues are transaminated to the corresponding essential amino acids by taking nitrogen from non-essential amino acids, thereby decreasing the formation of urea by re-using the amino group .

Safety and Hazards

The safety and hazards of amino acids depend on their specific structures and uses. For instance, glutamic acid and its salts are considered safe at certain levels, but their estimated dietary exposure may exceed not only the safe level but also doses associated with adverse effects in humans for some population groups .

Future Directions

The future directions in the study of amino acids involve the use of advanced techniques such as stable isotope analysis of individual amino acids to obtain more detailed and robust insights into trophic level and resource use .

properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYBUHMCHHFGHS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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